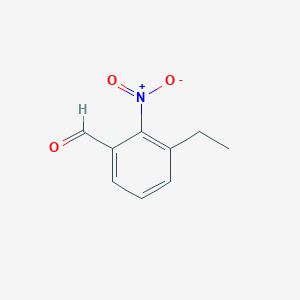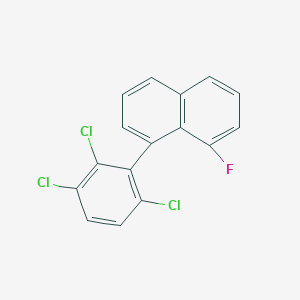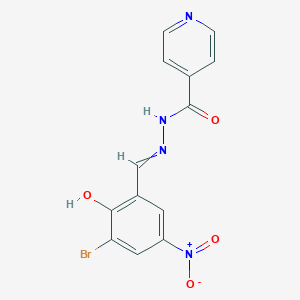![molecular formula C17H23ClN2O3 B14788879 Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate](/img/structure/B14788879.png)
Tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound with the molecular formula C17H23ClN2O3 It is characterized by the presence of a pyrrolidine ring, a tert-butyl ester group, and a 4-chlorobenzyl carbamoyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 4-Chlorobenzyl Carbamoyl Group: This step involves the reaction of the pyrrolidine derivative with 4-chlorobenzyl isocyanate under controlled conditions.
Esterification: The final step involves the esterification of the intermediate compound with tert-butyl chloroformate to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorobenzyl position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium azide or thiolates in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceutical intermediates.
Wirkmechanismus
The mechanism of action of ®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate: Lacks the ®-configuration.
tert-Butyl 2-((4-bromobenzyl)carbamoyl)pyrrolidine-1-carboxylate: Contains a bromine atom instead of chlorine.
tert-Butyl 2-((4-methylbenzyl)carbamoyl)pyrrolidine-1-carboxylate: Contains a methyl group instead of chlorine.
Uniqueness
®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate is unique due to its specific ®-configuration, which can influence its stereochemistry and biological activity. The presence of the 4-chlorobenzyl group also imparts distinct chemical properties compared to its analogs.
This detailed article provides a comprehensive overview of ®-tert-Butyl 2-((4-chlorobenzyl)carbamoyl)pyrrolidine-1-carboxylate, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H23ClN2O3 |
|---|---|
Molekulargewicht |
338.8 g/mol |
IUPAC-Name |
tert-butyl 2-[(4-chlorophenyl)methylcarbamoyl]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C17H23ClN2O3/c1-17(2,3)23-16(22)20-10-4-5-14(20)15(21)19-11-12-6-8-13(18)9-7-12/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,21) |
InChI-Schlüssel |
PLTFSYLPECZQMS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)NCC2=CC=C(C=C2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(5R)-5-[(1S)-1,2-dihydroxyethyl]-3-ethoxy-4-hydroxy-2,5-dihydrofuran-2-one](/img/structure/B14788800.png)
![2-Amino-1-[4-[benzyl(propan-2-yl)amino]piperidin-1-yl]propan-1-one](/img/structure/B14788805.png)
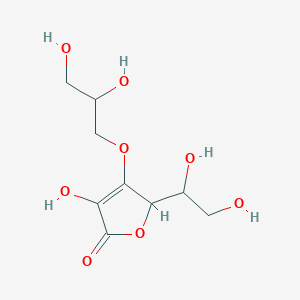
![6H-Dibenzo[b,d]pyran-8-ol, 10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-, (6aR,8S,10aS)-rel-](/img/structure/B14788813.png)
![7-bromo-6-chloro-3-[3-(3-hydroxypiperidin-2-yl)-2-oxopropyl]quinazolin-4-one;hydrochloride](/img/structure/B14788818.png)
![5-[[1-[[1-[[1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[3-(acetamidomethylsulfanyl)-1-[[1-[[4-carboxy-1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-amino-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-amino-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-amino-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B14788822.png)
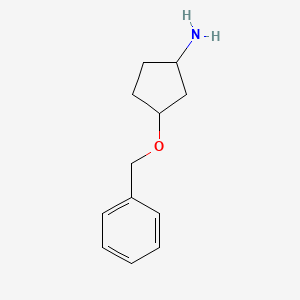
![6-phenyl-3,10-bis(2-pyrrolidin-2-yl-1H-imidazol-5-yl)-6H-indolo[1,2-c][1,3]benzoxazine;dihydrochloride](/img/structure/B14788833.png)
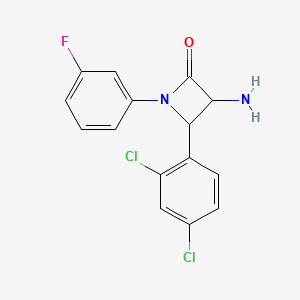
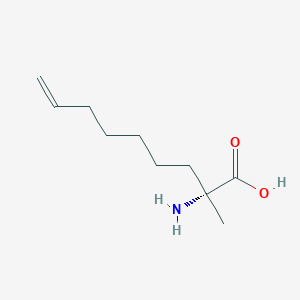
![[2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl]methanamine](/img/structure/B14788841.png)
